molecular formula C16H24N2O4S2 B2436489 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1798620-66-2

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2436489
CAS No.: 1798620-66-2
M. Wt: 372.5
InChI Key: RQZDYQDLDFCERI-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase, key components of the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer. Its primary research value lies in the investigation of oncogenic signaling, where it is used to suppress aberrant cell proliferation and promote apoptosis in a range of preclinical cancer models. The compound's mechanism of action involves competitive binding to the ATP-binding site of PI3K and mTOR, effectively blocking the phosphorylation of downstream effectors like AKT and S6K, which are critical for cell growth and survival. This inhibitor is particularly valuable for studying tumorigenesis, assessing the therapeutic potential of PI3K/mTOR pathway inhibition, and overcoming resistance to other targeted therapies. The unique molecular structure, featuring the cyclopropyl and thiophene motifs, contributes to its optimized pharmacokinetic profile and potency, making it a crucial tool for in vitro and in vivo studies in oncology and signal transduction research. Researchers utilize this compound to dissect the complex crosstalk within the PI3K/mTOR axis and to evaluate novel combination treatment strategies.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S2/c1-24(21,22)18-8-6-12(7-9-18)15(19)17-11-16(20,13-4-5-13)14-3-2-10-23-14/h2-3,10,12-13,20H,4-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZDYQDLDFCERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, mechanisms of action, and biological effects as reported in various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H21NO4S
  • Molecular Weight : 347.43 g/mol
  • IUPAC Name : N-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(methylsulfonyl)piperidine-4-carboxamide
  • SMILES Notation : COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of Cyclopropyl and Thiophene Intermediates : This is achieved through nucleophilic substitution reactions.
  • Hydroxylation : Introducing the hydroxyl group using reagents like hydrogen peroxide or osmium tetroxide.
  • Coupling with Piperidine Derivatives : The final product is formed by coupling the hydroxylated intermediate with piperidine derivatives using coupling agents such as EDCI or DCC .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing neuronal signaling pathways .

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), highlighting a potential therapeutic application in oncology .

Anti-inflammatory Effects

Studies have also suggested that this compound possesses anti-inflammatory properties. The mechanism may involve the modulation of inflammatory cytokines and pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. Similar compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic functions .

Research Findings and Case Studies

StudyFindings
Umesha et al. (2009)Identified significant cytotoxic effects in breast cancer cell lines when combined with doxorubicin, suggesting a synergistic effect .
Parish et al. (1984)Demonstrated that pyrazole derivatives exhibit antimalarial activity; similar mechanisms may be present in this compound .
ACS Journal (2023)Reported promising activities against Acinetobacter baumannii and Pseudomonas aeruginosa, indicating potential for treating infections caused by resistant bacteria .

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, derivatives of piperidine have been shown to induce apoptosis in various cancer cell lines. Research has demonstrated that N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide may interact with specific molecular targets involved in cell proliferation and survival pathways.

Case Study: A study highlighted the effectiveness of piperidine derivatives in inhibiting tumor growth in murine models. The compound was assessed for its cytotoxicity against different cancer cell lines, revealing significant growth inhibition at low micromolar concentrations .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds containing thiophene rings have been documented to exhibit antifungal and antibacterial activities. The presence of the methylsulfonyl group may enhance these effects by improving solubility and bioavailability.

Research Findings:

  • A recent investigation into sulfonamide derivatives indicated that modifications to the thiophene moiety could lead to enhanced activity against various pathogens, including resistant strains of bacteria .

Table: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntifungal12.5
Sulfonamide Derivative AAntibacterial10
Thiophene Derivative BAntifungal8

Preparation Methods

Sulfonylation of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is treated with methylsulfonyl chloride under basic conditions to yield 1-(methylsulfonyl)piperidine-4-carboxylic acid. This reaction typically employs dichloromethane or tetrahydrofuran as solvents, with triethylamine or pyridine as a base to scavenge HCl.

Procedure :

  • Piperidine-4-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane.
  • Methylsulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv).
  • The mixture is stirred at room temperature for 12 hours, washed with brine, and dried over sodium sulfate.

Yield : 85–90% (crude), requiring purification via recrystallization or column chromatography.

Synthesis of 2-Cyclopropyl-2-Hydroxy-2-(Thiophen-2-yl)Ethylamine

The ethylamine fragment introduces stereochemical complexity due to the hydroxy and cyclopropyl groups.

Asymmetric Addition to Thiophene-2-Carbaldehyde

A Grignard reagent derived from cyclopropane is added to thiophene-2-carbaldehyde, followed by hydroxylation.

Procedure :

  • Thiophene-2-carbaldehyde (1.0 equiv) is reacted with cyclopropylmagnesium bromide (1.5 equiv) in tetrahydrofuran at −78°C.
  • The resulting alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC), then subjected to asymmetric hydrogenation with a chiral catalyst (e.g., (S)-SegPhos) to install the hydroxy group enantioselectively.

Yield : 70–75% after hydrogenation, with enantiomeric excess (ee) >95%.

Reductive Amination

The ketone intermediate is converted to the amine via reductive amination using ammonium acetate and sodium cyanoborohydride.

Procedure :

  • The ketone (1.0 equiv) is dissolved in methanol with ammonium acetate (3.0 equiv).
  • Sodium cyanoborohydride (1.5 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
  • The product is extracted with ethyl acetate and purified via silica gel chromatography.

Yield : 60–65%.

Amide Coupling Strategies

The final step involves coupling the carboxylic acid and amine fragments.

Activation as Acid Chloride

The carboxylic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride.

Procedure :

  • 1-(Methylsulfonyl)piperidine-4-carboxylic acid (1.0 equiv) is refluxed with oxalyl chloride (2.0 equiv) in dichloromethane for 4 hours.
  • The solvent is evaporated, and the residue is reacted with the ethylamine derivative in the presence of triethylamine.

Yield : 80–85%.

Coupling via HOBt/DIC

A more modern approach uses 1-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) to activate the carboxylic acid.

Procedure :

  • The carboxylic acid (1.0 equiv) is mixed with HOBt (1.2 equiv) and DIC (1.5 equiv) in dimethylformamide.
  • After 30 minutes, the amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.

Yield : 90–92%, with higher purity compared to acid chloride methods.

Optimization and Challenges

Stereochemical Control

The hydroxy group’s configuration is critical for biological activity. Asymmetric hydrogenation using (S)-SegPhos achieves >95% ee, whereas non-catalytic methods yield racemic mixtures.

Solvent and Temperature Effects

  • Amide Coupling : Dichloromethane and dimethylformamide are optimal, whereas tetrahydrofuran leads to lower yields.
  • Sulfonylation : Reactions at 0°C minimize side products compared to room temperature.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • NMR Spectroscopy : Key signals include δ 1.5–2.0 ppm (piperidine CH2), δ 3.2 ppm (methylsulfonyl CH3), and δ 7.2–7.5 ppm (thiophene protons).
  • Mass Spectrometry : Molecular ion peak at m/z 413.2 ([M+H]+).

Q & A

Q. What are the recommended synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

A modular approach is advised, starting with the synthesis of the piperidine-4-carboxamide core followed by functionalization. Key steps include:

  • Core synthesis : Piperidine ring formation via cyclization of appropriate precursors (e.g., Boc-protected intermediates) under acidic or catalytic conditions .
  • Thiophene incorporation : Use Suzuki-Miyaura coupling for regioselective introduction of the thiophen-2-yl group, ensuring compatibility with the cyclopropylhydroxyethyl moiety .
  • Methylsulfonyl addition : Post-functionalization via nucleophilic substitution using methylsulfonyl chloride in anhydrous conditions .
  • Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane gradients) and recrystallization to achieve ≥95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is critical:

  • NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., cyclopropyl and hydroxyl group configurations) and substitution patterns .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
  • IR spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What solvent systems are optimal for solubility and stability studies?

Preliminary testing in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) is recommended. Stability should be monitored via:

  • pH-dependent studies : Assess hydrolysis of the sulfonyl and carboxamide groups at pH 2–9 using LC-MS .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene moiety .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

Contradictions often arise from dynamic effects or impurities. Mitigation strategies include:

  • Variable-temperature NMR : Probe conformational exchange (e.g., restricted rotation in the cyclopropyl group) .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of substituents .
  • Re-synthesis and cross-validation : Compare data with intermediates to isolate the source of discrepancies .

Q. What experimental design principles apply to optimizing its synthetic yield?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Factors : Reaction temperature, catalyst loading, and solvent polarity (e.g., THF vs. DMF) .
  • Response surface modeling : Identify optimal conditions for key steps (e.g., coupling efficiency >90%) .
  • Scale-up considerations : Ensure solvent compatibility with flow chemistry setups for reproducibility .

Q. How can computational modeling predict its bioactivity and guide SAR studies?

  • Docking simulations : Use AutoDock Vina to model interactions with target receptors (e.g., kinases or GPCRs) .
  • QSAR : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of the thiophene and cyclopropyl groups with activity .
  • MD simulations : Assess conformational stability of the piperidine ring in aqueous and lipid bilayer environments .

Q. What strategies validate target engagement in cellular assays?

  • Photoaffinity labeling : Incorporate a diazirine moiety into the carboxamide group for covalent binding studies .
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein upon compound binding .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) using purified recombinant targets .

Q. How can metabolic stability be improved without compromising activity?

  • Isotopic labeling : Introduce deuterium at metabolically vulnerable sites (e.g., benzylic positions) .
  • Prodrug approaches : Mask the hydroxyl group with acetyl or phosphate esters for sustained release .
  • CYP inhibition assays : Screen against CYP3A4/2D6 to identify metabolic hotspots .

Methodological Notes

  • Safety : Classify hazards per GHS (e.g., acute toxicity Category 4 for oral/dermal exposure) and use PPE during synthesis .
  • Data replication : Archive raw spectra and chromatograms in open-access repositories for peer validation .

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